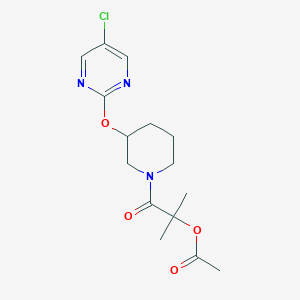

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRDMLBMQSMYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound notable for its diverse biological activities. This compound integrates a chloropyrimidine moiety and a piperidine ring, which are often associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C_{13}H_{16}ClN_{3}O_{3}

- Molecular Weight : 299.73 g/mol

- CAS Number : 2034330-60-2

The unique arrangement of functional groups in this compound contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component is known to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity. The acetate group may also play a role in modulating the compound's bioavailability and stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives exhibit strong inhibitory activity against AChE, which is crucial for conditions like Alzheimer's disease. The IC50 values for these inhibitors range significantly, highlighting their potential therapeutic relevance .

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound A | AChE | 0.63 ± 0.001 |

| Compound B | Urease | 2.14 ± 0.003 |

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Research involving cell lines has indicated that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death . Further investigations are required to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A series of synthesized compounds based on the piperidine framework were tested against multiple bacterial strains. The results indicated that compounds with the chloropyrimidine moiety exhibited enhanced antibacterial activity compared to those without it, suggesting a synergistic effect .

- Enzyme Inhibition Assays : In a comparative study, several derivatives were evaluated for their AChE inhibitory potential. The findings revealed that modifications in the piperidine structure significantly influenced enzyme binding affinity and selectivity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic: What synthetic methodologies are effective for introducing the piperidin-1-yloxy chloropyrimidine moiety into this compound?

Answer:

The synthesis typically involves coupling a 5-chloropyrimidin-2-ol derivative with a substituted piperidine under nucleophilic aromatic substitution (SNAr) conditions. Key steps include:

- Activation of the pyrimidine ring : Use of a base (e.g., piperidine in ethanol at 0–5°C) to deprotonate the hydroxyl group, enabling attack by the piperidine nitrogen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature control (0–5°C) minimizes side reactions .

- Protecting group strategies : Acetate groups (e.g., 2-methyl-1-oxopropan-2-yl) are introduced early to prevent undesired reactivity during subsequent steps .

Advanced: How can quantum chemical calculations guide the design of reaction pathways for this compound?

Answer:

Computational methods, such as density functional theory (DFT), can predict transition states and intermediates in the SNAr reaction. For example:

- Reaction path searches : Identify low-energy pathways for piperidine-pyrimidine coupling, reducing trial-and-error experimentation .

- Solvent effects modeling : COSMO-RS simulations optimize solvent selection by calculating solvation energies .

- Feedback loops : Experimental data (e.g., yields, byproducts) refine computational models, improving accuracy for analogous reactions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragments (e.g., cleavage at the ester bond) .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?

Answer:

DoE minimizes experimental runs while maximizing data quality:

- Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial designs .

- Response surface methodology (RSM) : Models non-linear relationships (e.g., between pH and yield) to pinpoint optimal conditions .

- Case study : A Central Composite Design (CCD) reduced the number of experiments by 40% while achieving >90% yield in similar pyrimidine derivatives .

Advanced: What strategies are used to resolve contradictions in reported bioactivity data for analogous compounds?

Answer:

- Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies) while controlling for variables like solvent choice or cell line variability .

- Kinetic profiling : Distinguish true activity from assay artifacts (e.g., aggregation-induced inhibition) via time-dependent studies .

- Structural analogs : Synthesize derivatives with systematic modifications (e.g., replacing Cl with F) to isolate structure-activity relationships (SAR) .

Advanced: How can reactor design principles improve scalability for this compound’s synthesis?

Answer:

- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to design reactors that ensure uniform temperature and reagent distribution, critical for exothermic SNAr reactions .

- Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted piperidine, reducing downstream processing .

- Continuous flow systems : Enhance heat transfer and reduce reaction time compared to batch processes, particularly for hazardous intermediates .

Advanced: What methodologies are employed to characterize and mitigate impurities in this compound?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products (e.g., hydrolysis of the acetate group) .

- HPLC-UV/HRMS : Quantify impurities using pharmacopeial reference standards (e.g., EP impurities A and C) with validated methods .

- Crystallization optimization : Control polymorphism to exclude solvent-linked impurities during recrystallization .

Advanced: How does solvent polarity influence the stability of the acetate group during synthesis?

Answer:

- Kinetic studies : Monitor acetate hydrolysis rates in solvents like DMSO (high polarity) vs. THF (low polarity). DMSO accelerates hydrolysis due to its strong hydrogen-bond-accepting capacity .

- Stabilization strategies : Use buffered conditions (pH 6–7) or aprotic solvents to suppress nucleophilic attack on the ester carbonyl .

Basic: What safety protocols are recommended for handling intermediates with reactive chloropyrimidine groups?

Answer:

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure .

- Neutralization : Quench residual chloropyrimidine with aqueous NaHCO3 before disposal .

- First aid : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .

Advanced: How can mechanistic studies clarify competing pathways in the formation of byproducts?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis vs. elimination pathways in the acetate group .

- In situ monitoring : Raman spectroscopy detects transient intermediates (e.g., enolates) during reaction progression .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.